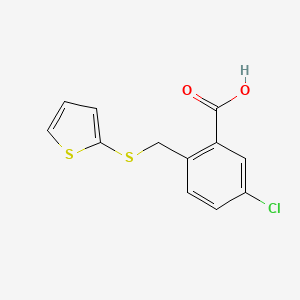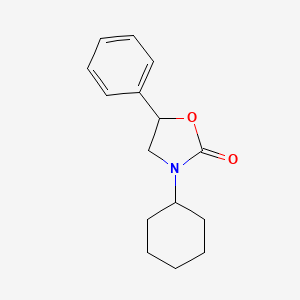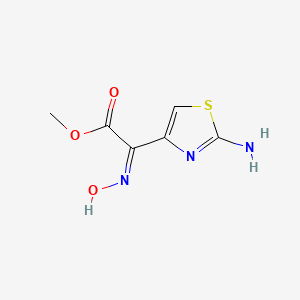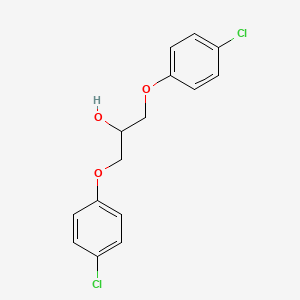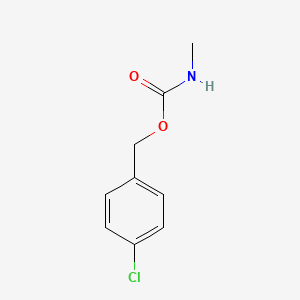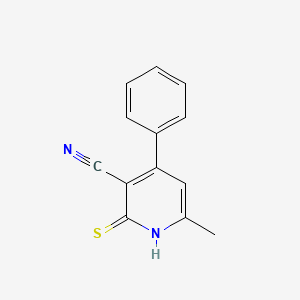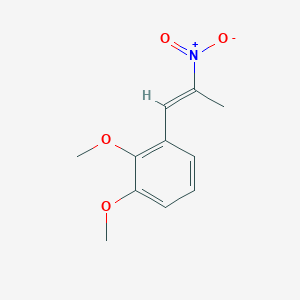
1-(2,3-Dimethoxyphenyl)-2-nitropropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dimethoxyphenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group and two methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2-nitropropene typically involves the condensation of 2,3-dimethoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions, followed by purification techniques such as distillation or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones under specific conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Reduction: 1-(2,3-Dimethoxyphenyl)-2-aminopropane.
Oxidation: 1-(2,3-Dimethoxyphenyl)-2-nitroethanol.
Substitution: Various alkylated derivatives depending on the substituent used .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antinociceptive effects.
Medicine: Explored for its potential therapeutic properties, particularly in pain management.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-nitropropene involves its interaction with various molecular targets and pathways:
Peripheral Antinociceptive Activity: Associated with the attenuation of nitric oxide production and the release of pro-inflammatory mediators.
Central Antinociceptive Activity: Involves inhibition of capsaicin-sensitive fibers and the glutamatergic system, independent of the opioidergic system.
Comparison with Similar Compounds
1-(2,3-Dimethoxyphenyl)-2-nitropropene can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features but different biological activities.
2,3-Dimethoxybenzyl alcohol: Shares the dimethoxyphenyl moiety but differs in its functional groups and reactivity.
Chalcones: Compounds with a similar phenyl structure but different functional groups and applications.
Uniqueness: this compound is unique due to its combination of nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1,2-dimethoxy-3-[(E)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)7-9-5-4-6-10(15-2)11(9)16-3/h4-7H,1-3H3/b8-7+ |
InChI Key |
MMLNTSKEWFKJQF-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C\C1=C(C(=CC=C1)OC)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


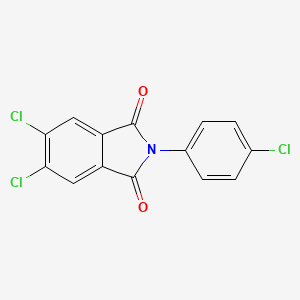

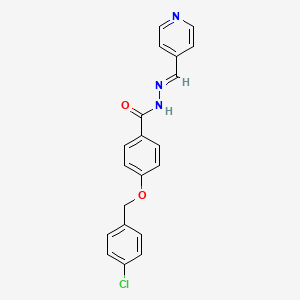
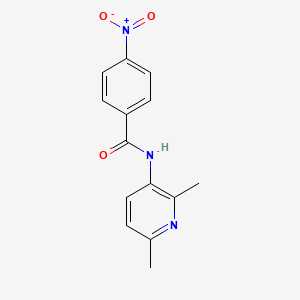
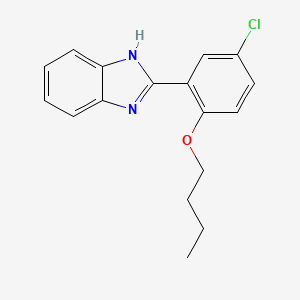
![3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081754.png)
